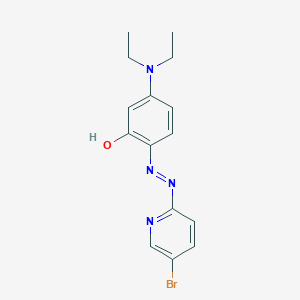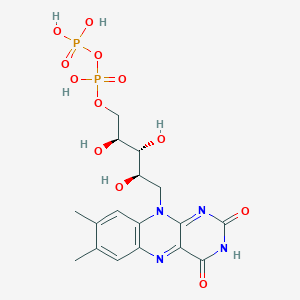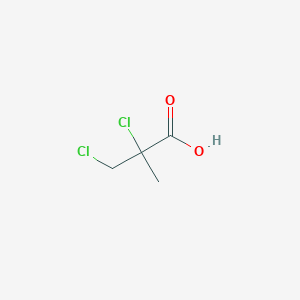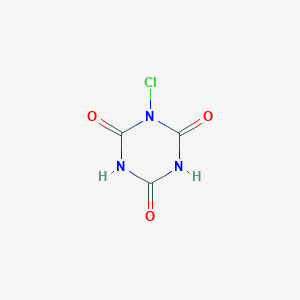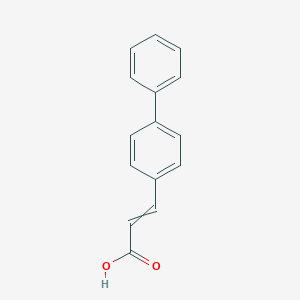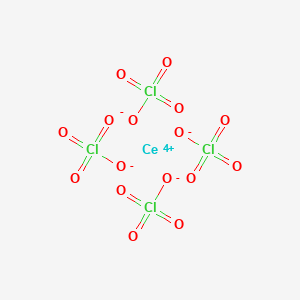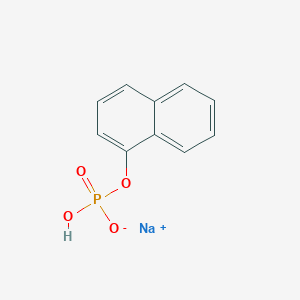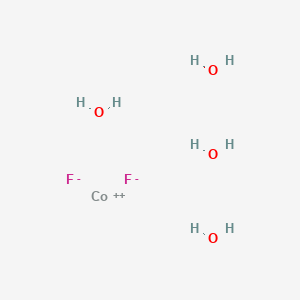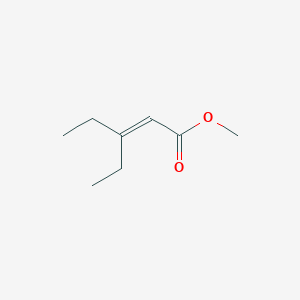
Methyl 3-ethylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethylpent-2-enoate is an organic compound that belongs to the family of esters. It is commonly used in the fragrance and flavor industry due to its fruity and floral aroma. However, recent scientific research has shown that this compound has potential applications in various fields, including pharmaceuticals, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of methyl 3-ethylpent-2-enoate is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of enzymes and the modulation of gene expression.
Effets Biochimiques Et Physiologiques
Methyl 3-ethylpent-2-enoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-ethylpent-2-enoate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
List as many
Orientations Futures
As possible:
1. Further studies are needed to elucidate the mechanism of action of methyl 3-ethylpent-2-enoate.
2. More research is needed to explore the potential applications of methyl 3-ethylpent-2-enoate in the pharmaceutical industry.
3. Further studies are needed to investigate the potential of methyl 3-ethylpent-2-enoate as an agricultural pesticide.
4. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate in the field of biotechnology.
5. Further studies are needed to investigate the safety and toxicity of methyl 3-ethylpent-2-enoate.
6. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate as a food preservative.
7. Further studies are needed to investigate the potential of methyl 3-ethylpent-2-enoate in the field of cosmetics and personal care products.
8. More research is needed to explore the potential of methyl 3-ethylpent-2-enoate in the field of materials science.
Méthodes De Synthèse
Methyl 3-ethylpent-2-enoate can be synthesized through the reaction of 3-ethylpent-2-enoic acid and methanol in the presence of a catalyst. This reaction is known as esterification and is widely used in the production of esters.
Applications De Recherche Scientifique
Methyl 3-ethylpent-2-enoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess antimicrobial and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent.
In the agricultural sector, methyl 3-ethylpent-2-enoate has been found to be effective in controlling pests and diseases in crops. It has also been shown to enhance the growth and yield of plants.
Propriétés
Numéro CAS |
13979-17-4 |
|---|---|
Nom du produit |
Methyl 3-ethylpent-2-enoate |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
methyl 3-ethylpent-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-7(5-2)6-8(9)10-3/h6H,4-5H2,1-3H3 |
Clé InChI |
KHCHUBDYIXGFBM-UHFFFAOYSA-N |
SMILES |
CCC(=CC(=O)OC)CC |
SMILES canonique |
CCC(=CC(=O)OC)CC |
Synonymes |
3-Ethyl-2-pentenoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



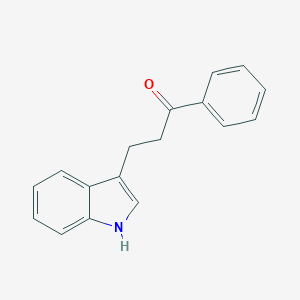

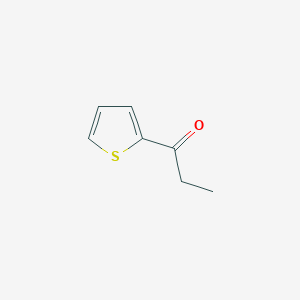
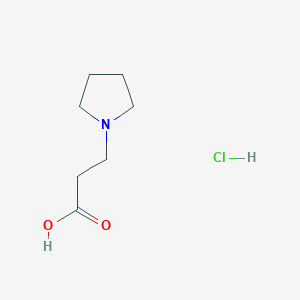
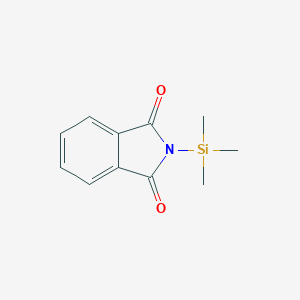
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
